
4,7-Octadecadienoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Octadecadienoic acid methyl ester is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol It is a type of fatty acid methyl ester, which is commonly used in various industrial and scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,7-Octadecadienoic acid methyl ester is typically synthesized through the esterification of 4,7-octadecadienoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The process begins with the extraction of 4,7-octadecadienoic acid from natural sources or its synthesis through chemical methods. The extracted or synthesized acid is then reacted with methanol in the presence of an acid catalyst. The reaction mixture is heated and stirred continuously to achieve high yields of the ester. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. The reaction is usually conducted at low temperatures.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated fatty acid methyl esters
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
4,7-Octadecadienoic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in biological membranes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
The mechanism of action of 4,7-octadecadienoic acid methyl ester involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of membranes and affect the activity of membrane-bound enzymes. Additionally, it may interact with specific molecular targets such as receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,12-Octadecadienoic acid methyl ester (Linoleic acid methyl ester)
- 9,12-Octadecadienoic acid, methyl ester, (E,E)-
- Cis-9, trans-12 methyl linoleate
Comparison
4,7-Octadecadienoic acid methyl ester is unique due to its specific double bond positions at the 4th and 7th carbon atoms. This structural feature distinguishes it from other similar compounds like 9,12-octadecadienoic acid methyl ester, which has double bonds at the 9th and 12th positions. The unique structure of this compound may result in different chemical reactivity and biological activities compared to its analogs .
Propriétés
Numéro CAS |
56630-29-6 |
|---|---|
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl octadeca-4,7-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3 |
Clé InChI |
QJWDMDBBPMJKTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC=CCC=CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


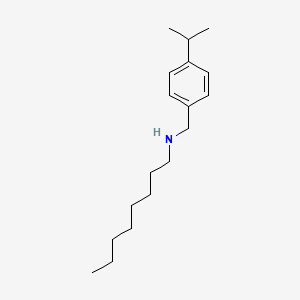
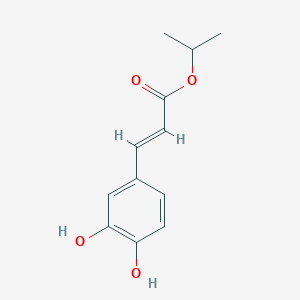
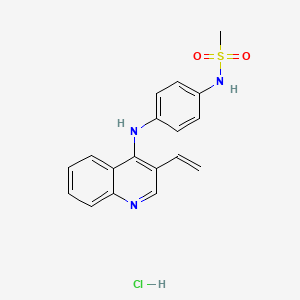
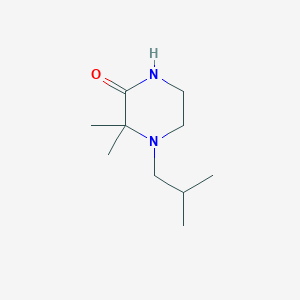
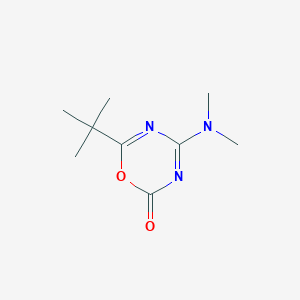
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
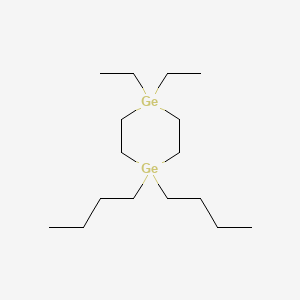

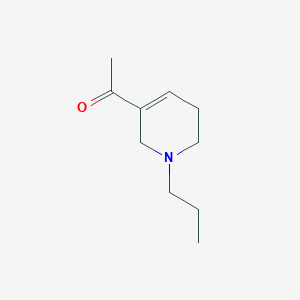
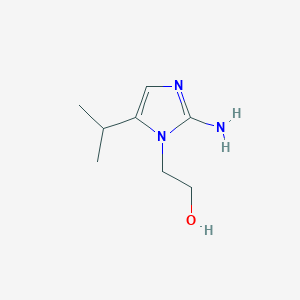
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
